6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound characterized by its unique structure that incorporates a bromine atom and a cyclobutyl group within a triazolo-pyridine framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
The compound is identified by its CAS number 1385696-49-0 and can be sourced from various chemical suppliers, including Sigma-Aldrich and ChemicalBook . Its synthesis and properties have been documented in multiple patents and scientific literature, highlighting its significance in drug discovery and development .
6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine falls under the category of heterocyclic compounds, specifically triazole derivatives. Heterocycles are compounds containing rings composed of at least one atom that is not carbon, which in this case includes nitrogen atoms as part of the triazole ring structure.
The synthesis of 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or detailed in patents .
The molecular structure of 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine can be represented as follows:
The structural data indicates a total of 24 atoms comprising 10 carbon atoms, 10 hydrogen atoms, 3 nitrogen atoms, and 1 bromine atom .
6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions include solvent choices (e.g., dimethyl sulfoxide), temperature control (often requiring heating), and reaction times which can vary significantly depending on the specific transformation being performed.
The mechanism of action for compounds like 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine often involves modulation of biological pathways. Specifically:
Data from pharmacological studies indicate that such interactions could lead to therapeutic effects in neurological disorders.
Relevant data regarding these properties can be found in chemical databases and supplier specifications .
6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine is primarily explored for:
Heterocyclic compounds constitute a cornerstone of modern medicinal chemistry, accounting for over 75% of pharmaceutical agents in clinical use. Their structural diversity enables precise modulation of biological targets through tailored electronic properties, hydrogen bonding capabilities, and three-dimensional spatial arrangements. Among these, nitrogen-containing heterocycles—particularly fused bicyclic systems—demonstrate exceptional versatility in drug-receptor interactions. The [1,2,4]triazolo[4,3-a]pyridine scaffold exemplifies this utility, merging the electron-rich character of a triazole ring with the pharmacological privilege of pyridine. This framework serves as a rigid platform for substituent placement, facilitating optimal engagement with diverse binding pockets while maintaining metabolic stability. Within this chemical class, 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine (molecular formula: C₁₀H₁₀BrN₃; molecular weight: 252.115 g/mol) has emerged as a structurally distinctive compound due to synergistic effects between its bromine atom and cyclobutyl group .
The [1,2,4]triazolo[4,3-a]pyridine core comprises a triazole ring fused at the 4,5-bond of a pyridine ring, creating a planar, π-conjugated system with defined dipole moments. X-ray crystallographic analyses reveal that unsubstituted derivatives crystallize in the centrosymmetric monoclinic space group P2₁/n with eight molecules per unit cell. The asymmetric unit contains two molecules linked via N–H⋯N hydrogen bonds forming an R₂²(8) graph set motif—a configuration that stabilizes the solid-state architecture and influences solubility [2] [6]. This hydrogen bonding propensity extends to biological targets, enabling interactions with amino acid residues in enzyme binding sites.
Table 1: Structural Parameters of Triazolo[4,3-a]pyridine Derivatives
Parameter | 1,2,4-Triazolo[4,3-a]pyridin-3-amine | 6-Bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine |
---|---|---|
Crystal System | Monoclinic | Monoclinic |
Space Group | P2₁/n | P2₁/c |
Unit Cell Dimensions | a=15.1413(12) Å, b=6.9179(4) Å, c=13.0938(8) Å, β=105.102(6)° | a=14.3213(11) Å, b=6.9452(4) Å, c=12.6860(8) Å, β=100.265(6)° |
Unit Cell Volume (ų) | 1324.16(16) | 1241.62(14) |
Hydrogen Bonding | N–H⋯N (R₂²(8)) | C–H⋯N |
Spectroscopic characterization further elucidates the scaffold’s behavior. Fourier-transform infrared spectroscopy identifies characteristic absorptions at 1634 cm⁻¹ (C=N stretching), 1605 cm⁻¹ (pyridine ring vibration), and 1493 cm⁻¹ (triazole ring modes), while Raman spectroscopy reveals bands at 1376 cm⁻¹ and 1212 cm⁻¹ corresponding to ring breathing vibrations [6]. Frontier molecular orbital analysis indicates a HOMO-LUMO energy gap of approximately 4.2 eV, suggesting moderate electronic excitation susceptibility relevant to photophysical applications [6]. The scaffold’s stability is enhanced by charge delocalization across the fused rings, as confirmed by natural bond orbital analysis showing significant π→π* conjugation [2].
Medicinally, this framework mimics purine bases, enabling interference with nucleotide-binding domains. Derivatives exhibit diverse pharmacological profiles:
The strategic incorporation of bromine at the C6 position and a cyclobutyl group at the C3 position of [1,2,4]triazolo[4,3-a]pyridine creates a multifunctional pharmacophore with enhanced target engagement capabilities.
Bromine as a Versatile Handle:
Table 2: Common Boronic Acid Coupling Partners for 6-Bromo-triazolopyridines
Boronic Acid | Frequency (%) | Representative Bioactive Product |
---|---|---|
Phenylboronic acid | 42 | 6-Phenyl-3-cyclobutyltriazolo[4,3-a]pyridine (SMO inhibitor) |
4-Fluorophenylboronic acid | 18 | Antithrombotic agents |
Pyridin-3-ylboronic acid | 12 | mGluR2 modulators |
Cyclopropylboronic acid | 8 | Antifungal derivatives |
Cyclobutyl as a Conformational Modulator:
The synergy between these substituents is exemplified in 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine’s dual functionality:
Synthetic access to this compound typically involves sequential cyclization and functionalization:
These structural features collectively position 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine as a versatile intermediate for developing therapeutics targeting oncology, neurology, and immunology—validating the strategic importance of halogen and strained aliphatic substituents in contemporary drug design.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7